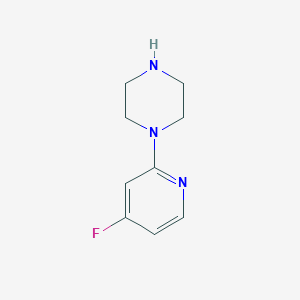

1-(4-Fluoropyridin-2-yl)piperazine

CAS No.:

Cat. No.: VC15792505

Molecular Formula: C9H12FN3

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12FN3 |

|---|---|

| Molecular Weight | 181.21 g/mol |

| IUPAC Name | 1-(4-fluoropyridin-2-yl)piperazine |

| Standard InChI | InChI=1S/C9H12FN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |

| Standard InChI Key | HEZSFSBXDQPVAV-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C2=NC=CC(=C2)F |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

1-(4-Fluoropyridin-2-yl)piperazine has the molecular formula C₉H₁₂FN₃ and a molecular weight of 181.21 g/mol . The structure comprises a six-membered piperazine ring (containing two nitrogen atoms) attached to a pyridine ring substituted with a fluorine atom at the 4-position.

Structural Characterization

Key identifiers include:

-

SMILES:

C1CN(CCN1)C2=NC(=CC=C2)F(derived from positional isomer data ). -

InChIKey:

NASFFLBQJKRCOL-UHFFFAOYSA-N(for 1-(2-fluoropyridin-4-yl)piperazine, highlighting structural similarities ). -

CAS Registry: While no CAS number is explicitly listed for 1-(4-fluoropyridin-2-yl)piperazine, its isomer 1-(2-fluoropyridin-4-yl)piperazine is registered under CAS 1260227-71-1 .

Synthesis and Manufacturing

Synthetic Routes

Piperazine derivatives are typically synthesized via nucleophilic aromatic substitution or coupling reactions. For 1-(2-fluoropyridin-4-yl)piperazine, a common method involves reacting 2-fluoro-4-chloropyridine with piperazine under basic conditions . Analogous strategies could apply to the 4-fluoro-2-pyridinyl variant, though regioselectivity challenges may arise due to fluorine’s electron-withdrawing effects.

Purification and Characterization

Post-synthesis purification often employs column chromatography or recrystallization. Structural confirmation relies on:

-

NMR Spectroscopy: To verify fluorine placement and piperazine integration.

-

HPLC: Purity assessment (>95% typical for research-grade material ).

Physicochemical Properties

Predicted Properties (Experimental Analog Data )

| Property | Value |

|---|---|

| Boiling Point | 335.1 ± 37.0 °C (predicted) |

| Density | 1.167 ± 0.06 g/cm³ |

| pKa | 8.47 ± 0.10 |

| Solubility | Sparingly soluble in water |

Stability and Reactivity

-

Thermal Stability: Stable under standard laboratory conditions.

-

Hydrolytic Sensitivity: Susceptible to hydrolysis in strongly acidic/basic environments due to the fluoropyridine moiety.

Applications in Research and Industry

Pharmaceutical Development

-

Lead Compound: Serves as a scaffold for CNS drug candidates.

-

Prodrug Synthesis: Functionalization at piperazine’s secondary amine enhances bioavailability.

Material Science

-

Coordination Chemistry: Piperazine’s nitrogen atoms enable metal-ligand complexation for catalytic applications.

-

Polymer Additives: Improves thermal stability in fluoropolymer matrices.

Current Research and Future Directions

Knowledge Gaps

-

Structure-Activity Relationships (SAR): Requires systematic studies to elucidate fluorine’s role in bioactivity.

-

Synthetic Optimization: Developing greener methodologies (e.g., microwave-assisted synthesis).

Emerging Opportunities

-

Targeted Drug Delivery: Conjugation with nanoparticles for enhanced CNS penetration.

-

Antimicrobial Agents: Exploring activity against resistant bacterial strains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume